ZL0420

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

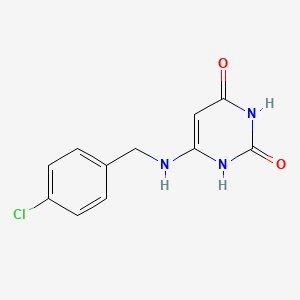

ZL0420 is a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extra-terminal domain (BET) family. This compound exhibits nanomolar binding affinities to the bromodomains of BRD4, with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and immunology .

Mechanism of Action

Target of Action

ZL0420 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4) with IC50 values of 27 nM against BRD4 BD1 and 32 nM against BRD4 BD2 . BRD4 is a member of the bromodomain and extra-terminal domain (BET) proteins family, which are considered as the most druggable target proteins among Bromodomain-containing proteins (BCPs) for regulating cellular epigenetics .

Mode of Action

This compound interacts with the acetyl-lysine (KAc) binding pocket of BRD4, forming key interactions including the critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule . This interaction inhibits the function of BRD4, leading to changes in gene expression.

Biochemical Pathways

This compound has been shown to significantly block the TLR3-dependent expression of innate immune genes ISG54, ISG56, IL-8, and Groβ in cultured human small airway epithelial cells (hSAECs) with IC50s of 0.49-0.86 µM . This indicates that this compound affects the TLR3-dependent innate immune gene program, which plays a crucial role in the immune response.

Result of Action

This compound demonstrates potent efficacy reducing airway inflammation in a mouse model with low toxicity . It displays high efficacy and almost completely blocks the profound accumulation of neutrophils around the small and medium-sized airways induced by poly (I:C) administration .

Biochemical Analysis

Biochemical Properties

ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions, including hydrogen bonds with Asn140 and Tyr97 . This interaction disrupts the ability of BRD4 to regulate gene expression, leading to changes in the expression of various genes involved in inflammation and cancer .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human small airway epithelial cells (hSAECs), this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This inhibition is crucial in reducing inflammation and preventing excessive immune responses. Additionally, this compound has been demonstrated to reduce airway inflammation in a mouse model, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to target genes. As a result, this compound effectively downregulates the expression of genes involved in inflammation and cancer . Furthermore, molecular docking studies have revealed the classical binding modes of this compound with BRD4, identifying critical interactions that contribute to its high potency and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory effects on BRD4 over extended periods, indicating its potential for long-term therapeutic use . Additionally, in vivo studies have demonstrated that this compound effectively reduces airway inflammation in mice over time, with low toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted through the urine . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the nucleus, where it exerts its inhibitory effects on BRD4 . This localization is crucial for its ability to modulate gene expression and reduce inflammation .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with BRD4 and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is essential for its activity and function, as it allows this compound to effectively inhibit BRD4 and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZL0420 involves the formation of key interactions within the acetyl-lysine binding pocket of BRD4. The compound is well-docked into this pocket, forming critical hydrogen bonds with asparagine 140 directly and tyrosine 97 indirectly via a water molecule . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced with high purity (≥98.0%) and is available in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

ZL0420 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. Its efficacy is attributed to its ability to inhibit the TLR3-dependent innate immune gene program, including genes such as ISG54, ISG56, IL-8, and Groβ .

Common Reagents and Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The solubility of this compound in DMSO is 125 mg/mL (421.84 mM), and it requires ultrasonic treatment due to its hygroscopic nature .

Major Products Formed

The major products formed from the interaction of this compound with BRD4 are the inhibited forms of the target genes, leading to reduced expression of innate immune genes .

Scientific Research Applications

ZL0420 has a wide range of applications in scientific research:

Epigenetics: As a BRD4 inhibitor, this compound is used to study the regulation of gene expression through epigenetic mechanisms.

Cancer Research: This compound’s ability to inhibit BRD4 makes it a potential candidate for cancer therapy, as BRD4 is implicated in the proliferation of cancer cells.

Drug Development: The compound’s high selectivity and potency make it a promising candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its higher potency and selectivity for BRD4 compared to other inhibitors like (+)-JQ-1 and RVX-208. Its ability to significantly block the TLR3-dependent expression of innate immune genes with low toxicity makes it a unique and valuable tool in scientific research .

Properties

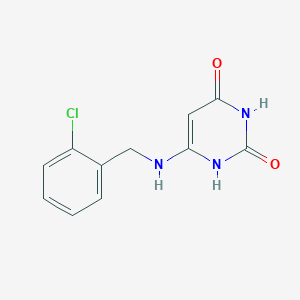

IUPAC Name |

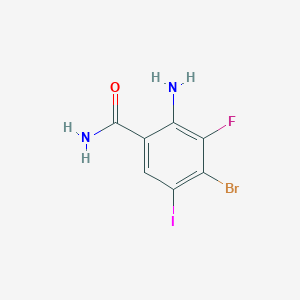

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592610.png)